

High-performance liquid chromatography (HPLC) for Cefozopran analysis

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Compound of Interest

Compound Name: Cefozopran

Cat. No.: B1663582

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Application Notes and Protocols for the HPLC Analysis of Cefozopran

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of **Cefozopran** using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is suitable for the determination of **Cefozopran** in the presence of its degradation products, making it applicable for routine quality control and stability studies of pharmaceutical formulations.

Introduction

Cefozopran is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Ensuring the purity, potency, and stability of **Cefozopran** in pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This application note details a robust, isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of **Cefozopran**. The method has been validated to be selective, precise, and accurate.^[1]

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions are summarized in the table below.

Table 1: Chromatographic Conditions for **Cefozopran** Analysis[1]

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase	12 mM Ammonium Acetate : Acetonitrile (92:8, v/v)
Flow Rate	1.0 mL/min
Injection Volume	25 µL
Column Temperature	30°C
Detection Wavelength	260 nm

Reagents and Solutions

- **Cefozopran** Hydrochloride Reference Standard: Of known purity.
- Acetonitrile: HPLC grade.
- Ammonium Acetate: Analytical grade.
- Water: HPLC grade or purified water.
- Mobile Phase Preparation: Prepare a 12 mM solution of ammonium acetate in water and mix it with acetonitrile in the ratio of 92:8 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **Cefozopran** hydrochloride reference standard in the mobile phase to obtain a known concentration.

- **Sample Solution Preparation:** For pharmaceutical formulations, accurately weigh and dissolve the sample containing **Cefozopran** hydrochloride in the mobile phase to achieve a target concentration within the linear range of the method.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis of **Cefozopran**.

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution multiple times (typically 5 or 6 replicates) and evaluate the system suitability parameters.

Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Analytical Procedure

- **System Equilibration:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Standard Injection:** Inject the standard solution and record the chromatogram.
- **Sample Injection:** Inject the sample solution and record the chromatogram.
- **Identification:** The **Cefozopran** peak in the sample chromatogram is identified by comparing its retention time with that of the standard.
- **Quantification:** The concentration of **Cefozopran** in the sample is determined by comparing the peak area of the sample with that of the standard.

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

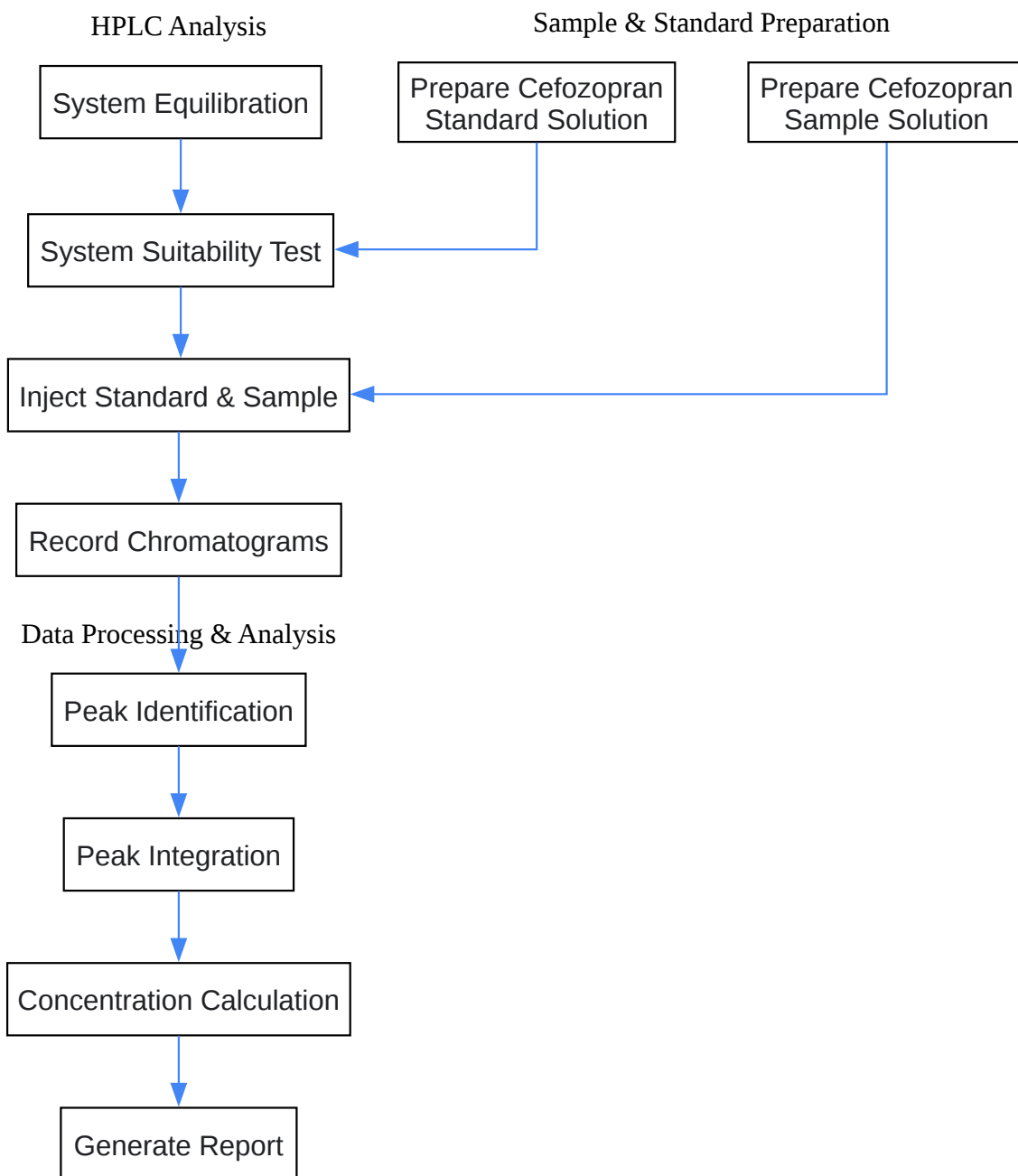
Table 3: Summary of Method Validation Data^[1]

Validation Parameter	Result
Linearity Range	20 - 300 mg/L
Correlation Coefficient (r)	0.9999
Accuracy (% Recovery)	Within acceptable limits
Precision (RSD%)	Intra-day and Inter-day precision within acceptable limits
Selectivity/Specificity	The method is selective for Cefozopran in the presence of its degradation products. ^[1]
Robustness	The method is robust to small, deliberate changes in chromatographic parameters.

Visualization of Workflows

Experimental Workflow for Cefozopran Analysis

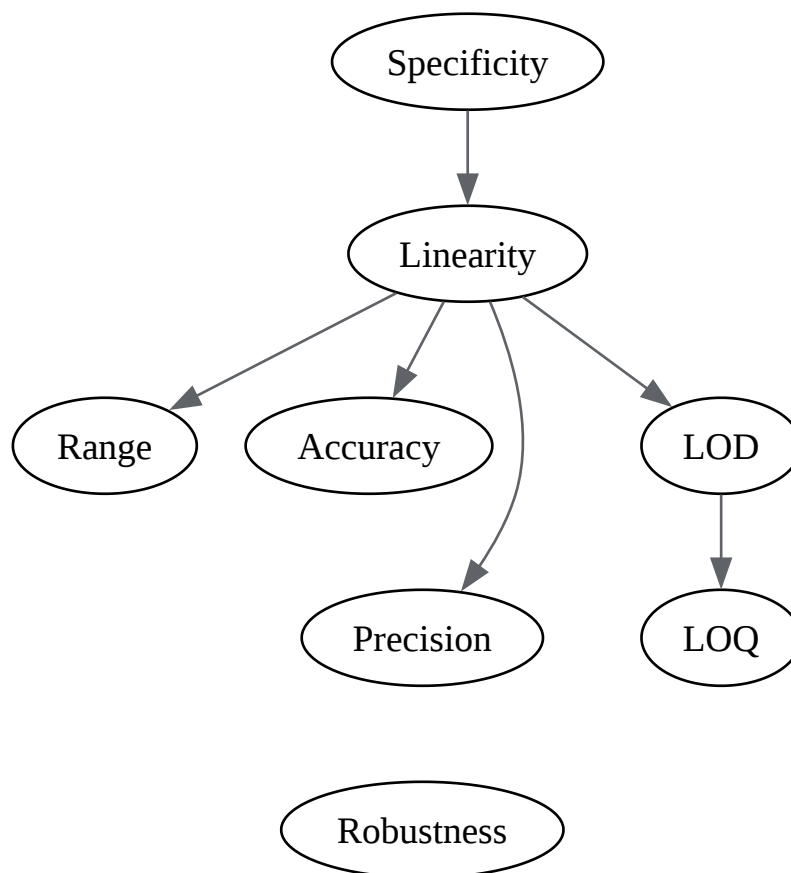
The following diagram illustrates the general workflow for the HPLC analysis of a **Cefozopran** sample.



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Caption: Workflow for the HPLC analysis of **Cefozopran**.

Logical Relationship of HPLC Method Validation



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References

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- 2. sysrevpharm.org [sysrevpharm.org]
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